

An In-depth Technical Guide to the Electrochemical Properties of Nickel Carbonate Electrodes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nickel carbonate*

Cat. No.: *B1211379*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of **nickel carbonate**-based electrodes, with a particular focus on their application in energy storage systems such as supercapacitors and batteries. This document summarizes key performance metrics, details experimental protocols for synthesis and characterization, and visualizes the fundamental processes governing their electrochemical behavior.

Introduction

Nickel carbonate (NiCO_3) and its derivatives, particularly **nickel carbonate** hydroxides and nickel-cobalt carbonate hydroxides, have emerged as promising electrode materials for high-performance energy storage devices. Their unique structural characteristics and rich redox chemistry, centered around the $\text{Ni}^{2+}/\text{Ni}^{3+}$ transition, enable high specific capacitance and energy density. This guide serves as a technical resource for researchers and scientists working on the development of advanced electrode materials.

Electrochemical Performance of Nickel Carbonate-Based Electrodes

The performance of **nickel carbonate**-based electrodes is typically evaluated based on their specific capacitance, energy density, power density, and cycling stability. The following tables

summarize key quantitative data from various studies on **nickel carbonate** and nickel-cobalt carbonate hydroxide electrodes.

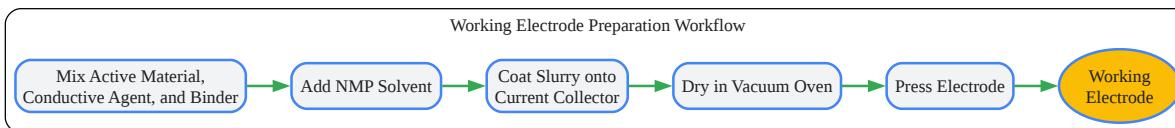
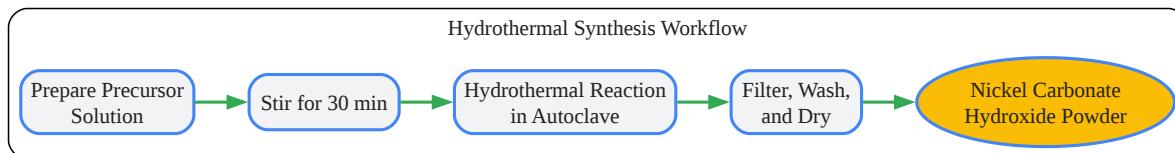
Table 1: Electrochemical Performance of **Nickel Carbonate** and Nickel Hydroxide Electrodes

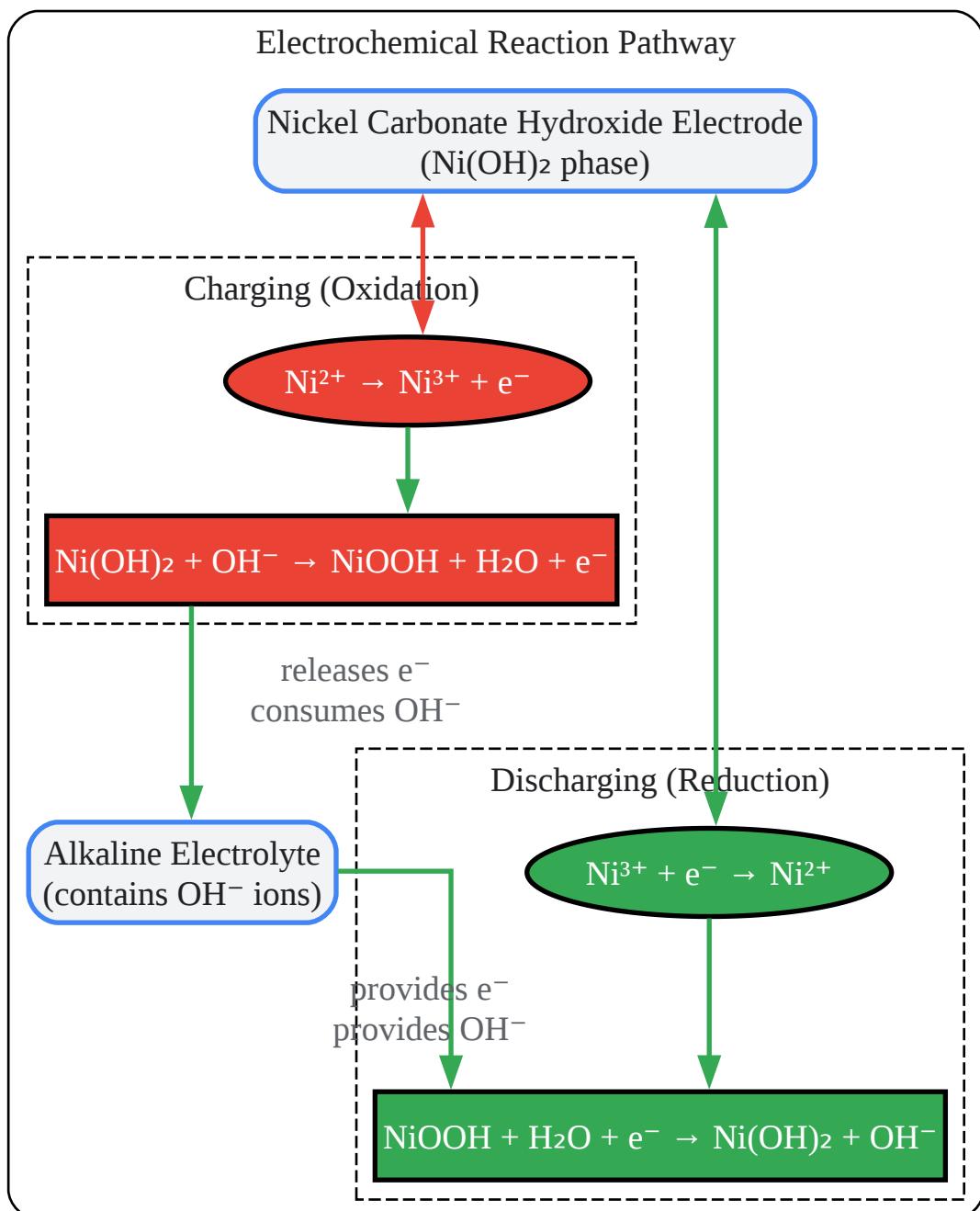
Electrode Material	Synthesis Method	Electrolyte	Specific Capacitance (F/g)	Current Density (A/g)	Cycling Stability	Reference
$\text{Ni}_2(\text{CO}_3)_2(\text{OH})_2$	Hydrothermal	6M KOH	833.2	3	-	[1]
$\text{Ni}(\text{OH})_2$	Hydrothermal (HMT)	1M KOH	~870	1	92-96% after 1000 cycles	[2]
$\text{Ni}(\text{OH})_2$	Hydrothermal (Urea)	1M KOH	Significantly lower than HMT-derived	1	-	[2]
Nickel Carbonate Hydroxide	Hydrothermal	6M KOH	169.6 (mAh/g)	1	Good	[2]

Table 2: Electrochemical Performance of Nickel-Cobalt Carbonate Hydroxide Electrodes

Electrode Material	Synthesis Method	Electrolyte	Specific Capacitance (F/g)	Current Density (A/g)	Energy Density (Wh/kg)	Power Density (W/kg)	Cycling Stability	Reference
NiCo-CH-180	Solvothermal	2M KOH	762	1	52	1500	76.2% after 5000 cycles	[3]
Monolayer Ni-Co hydroxyl carbonato	Hydrothermal	PVA/KOH	2266	0.5	50	8690	100% after 19000 cycles	[4]
NiCo(CO ₃)(OH) ₂ nanowire	-	-	1288.2 (mAh/g)	3	35.5	2555.6	80.7% after 10,000 cycles	[5]
Ni ₂ Co-CHH	Hydrothermal	-	1649.51	1	-	-	80.86% after 3000 cycles	[6]
Ni-Co carbonato hydroxide (Ni:Co=1:2)	Hydrothermal	-	735.33	-	42.9	285	95.4% after 3000 cycles (for Co-rich)	[7]

Experimental Protocols



This section provides detailed methodologies for the synthesis of **nickel carbonate**-based materials and their electrochemical characterization.


Synthesis of Nickel Carbonate Hydroxide Electrodes

A common method for synthesizing **nickel carbonate** hydroxide is the hydrothermal method.

Hydrothermal Synthesis Protocol:

- Precursor Solution Preparation: Dissolve a nickel salt (e.g., 2 mmol of $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$) and a carbonate/hydroxide source (e.g., 20 mmol of urea or 10 mmol of hexamethylenetetramine (HMT)) in deionized water (e.g., 20 mL).[2]
- Mixing: Stir the solution for 30 minutes to ensure homogeneity.[2]
- Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat it to a specific temperature (e.g., 80-140°C) for a designated duration (e.g., 24-48 hours).[2]
- Product Recovery: After the autoclave cools down to room temperature, filter the precipitate, wash it several times with deionized water and ethanol, and then dry it in an oven (e.g., at 60-80°C for 12 hours).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Your First Experiment: Cyclic Charge Discharge Gamry Instruments [gamry.com]
- 3. Influence of the carbonate ion on characteristics of electrochemically synthesized layered ($\alpha+\beta$) nickel hydroxide - Europub [europub.co.uk]
- 4. Nickel(II) hydroxide - Wikipedia [en.wikipedia.org]
- 5. Electrochemical Analysis of Carbon-Based Supercapacitors Using Finite Element Modeling and Impedance Spectroscopy [ideas.repec.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Electrochemical Properties of Nickel Carbonate Electrodes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211379#electrochemical-properties-of-nickel-carbonate-electrodes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com